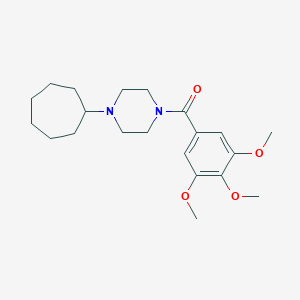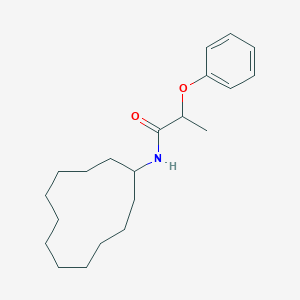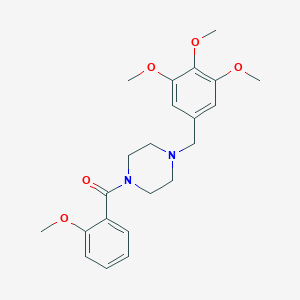![molecular formula C20H24N2O2S B444940 (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444940.png)
(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzoyl chloride with 4-(4-methylsulfanylbenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Another benzophenone derivative with different substituents.
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups and the presence of both a piperazine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C20H24N2O2S |
|---|---|
分子量 |
356.5g/mol |
IUPAC名 |
(3-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-5-3-4-17(14-18)20(23)22-12-10-21(11-13-22)15-16-6-8-19(25-2)9-7-16/h3-9,14H,10-13,15H2,1-2H3 |
InChIキー |
XZXATZXFYMGKCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B444862.png)
![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)
METHANONE](/img/structure/B444864.png)

methanone](/img/structure/B444867.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B444870.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444871.png)
![1-(3,5-Bis{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B444872.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B444877.png)

![1-[(4-ETHYLPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444880.png)
